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Compound of Interest

Compound Name: CDDD11-8

Cat. No.: B12379986 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical safety profile of CDDD11-8, a

novel dual inhibitor of Cyclin-Dependent Kinase 9 (CDK9) and FMS-like Tyrosine Kinase 3

(FLT3), against other targeted therapies for Acute Myeloid Leukemia (AML) and Triple-Negative

Breast Cancer (TNBC). The information presented is based on publicly available preclinical

data. It is important to note that direct comparison of preclinical animal data with clinical human

data has limitations and should be interpreted with caution.

Executive Summary
Preclinical studies suggest that CDDD11-8 possesses a favorable safety profile in animal

models. In vivo studies in mice have demonstrated that CDDD11-8 is well-tolerated at doses

that show significant anti-tumor efficacy in both AML and TNBC xenograft models. Notably,

studies have reported "no overt toxicity" at therapeutic doses, with specific investigations

showing no adverse effects on intestinal cell proliferation or neutrophil counts. This profile,

particularly the lack of significant myelosuppression in preclinical models, may offer a point of

differentiation from other targeted therapies, for which hematological toxicities are often a dose-

limiting factor in clinical settings.

Quantitative Comparison of Preclinical Safety Data
The following tables summarize the available preclinical safety and toxicology data for

CDDD11-8 and selected comparator targeted therapies.
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Table 1: Preclinical Safety Profile of CDDD11-8

Parameter Finding Species Study Context Citation

Maximum

Tolerated Dose

(MTD)

150 mg/kg,

administered

orally once daily

for 7 days.

Mouse (non-

tumor bearing)

No overt clinical

signs of toxicity

or significant

weight loss

observed.

[1]

High-Dose

Tolerability

200 mg/kg/day

showed no

significant weight

loss.

Mouse

Doses higher

than 150 mg/kg

were explored.

[1]

Organ Toxicity

No overt toxicity

in vivo (mice) or

ex vivo (human

breast tissues).

No

histopathological

changes in vital

organs.

Mouse, Human

(ex vivo)

TNBC xenograft

model.
[2]

Hematological

Toxicity

No effect on

neutrophil

numbers in the

spleen.

Mouse

TNBC xenograft

model at doses

up to 200

mg/kg/day.

[2]

Gastrointestinal

Toxicity

No effect on the

proliferative

capacity of

intestinal cells.

Mouse

TNBC xenograft

model at doses

up to 200

mg/kg/day.

[2]

Table 2: Comparative Preclinical and Clinical Safety Profiles of Other Targeted Therapies

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b12379986?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8909834/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8909834/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10786725/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10786725/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10786725/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12379986?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Drug Class Drug Name

Preclinical
Findings
(where
available)

Key Clinical
Adverse
Events (Grade
≥3)

Indications

FLT3 Inhibitor Midostaurin

Repeat-dose

toxicity studies in

mice, rats, dogs,

and monkeys

showed various

effects, but bone

was not identified

as a target

organ. Dose-

related

decreases in

blood pressure

and heart rate in

animal safety

pharmacology

studies.[3]

Febrile

neutropenia,

rash, exfoliative

dermatitis.

FLT3-mutated

AML

FLT3 Inhibitor Gilteritinib

The GI tract was

a target organ for

toxicity in animal

models, showing

reversible

epithelial

damage and

inflammation.[4]

Anemia, febrile

neutropenia,

thrombocytopeni

a, sepsis.

Relapsed/refract

ory FLT3-

mutated AML
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FLT3 Inhibitor Quizartinib

In vitro

cardiovascular

safety studies

showed minor

inhibition of

hERG currents at

concentrations

not considered

clinically

relevant.

Generally

manageable

safety profile in

preclinical

models.[5][6]

Febrile

neutropenia,

neutropenia,

thrombocytopeni

a, anemia,

electrocardiogra

m QT

prolongation.

Newly diagnosed

FLT3-ITD

positive AML

CDK9 Inhibitor Atuveciclib N/A
Neutropenia

(dose-limiting).

Advanced solid

tumors, relapsed

AML

CDK9 Inhibitor Enitociclib

Favorable

tolerability profile

in human

xenograft tumor

models.

Neutropenia.

Advanced solid

tumors,

hematological

malignancies

TROP-2 ADC
Sacituzumab

Govitecan

Well-tolerated in

monkeys with no

in-life or

histopathological

changes after

intravesicular

instillation.[7][8]

Severe

neutropenia,

severe diarrhea,

anemia, febrile

neutropenia.

Metastatic TNBC

Disclaimer: The safety data for comparator drugs are primarily from clinical trials and are not

directly comparable to the preclinical data for CDDD11-8.

Signaling Pathways and Experimental Workflows
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CDDD11-8 Mechanism of Action
CDDD11-8 is a dual inhibitor targeting both CDK9 and FLT3. Its anti-cancer activity stems from

the simultaneous inhibition of transcriptional regulation and a key signaling pathway in

leukemia.
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CDK9 Inhibition

FLT3 Inhibition

CDK9 P-TEFb Complex
 forms

RNA Polymerase II
 phosphorylates Gene Transcription

(e.g., MYC, MCL-1) Apoptosis

Cell Cycle Arrest

FLT3-ITD STAT5
 activates

Cell Proliferation

CDDD11-8

 inhibits

 inhibits
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Study Design

In-Life Phase

Post-Mortem Analysis

Data Analysis & Reporting

Animal Model Selection
(e.g., Mice, Rats)

Dose Range Finding / MTD Study

Treatment & Control Groups

Drug Administration
(e.g., Oral Gavage)

Daily Clinical Observations
(e.g., Body Weight, Behavior)

Blood Collection
(Hematology, Clinical Chemistry)

Gross Necropsy & Organ Weights

Histopathology of Tissues

Statistical Analysis

Toxicology Report Generation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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